molecular formula C12H17NO2 B8185644 Ethyl (2S,3S)-2-amino-3-phenylbutanoate

Ethyl (2S,3S)-2-amino-3-phenylbutanoate

Cat. No.: B8185644
M. Wt: 207.27 g/mol
InChI Key: JJJCCMPPURKHIM-ONGXEEELSA-N
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Description

Ethyl (2S,3S)-2-amino-3-phenylbutanoate (CAS: See COA

Properties

IUPAC Name

ethyl (2S,3S)-2-amino-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCCMPPURKHIM-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A patent by details a multi-step route to synthesize related epoxy intermediates, adaptable for ethyl (2S,3S)-2-amino-3-phenylbutanoate. The process begins with N-tert-butyloxycarbonyl-L-phenylalanine, which undergoes condensation with substituted phenols (e.g., p-nitrophenol) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form active esters. Subsequent reaction with sulfoxide ylides generates intermediates that are halogenated and reduced to yield chlorinated alcohols. Cyclization under basic conditions produces the target epoxide, which can be hydrolyzed and esterified to the desired amino ester.

Key Parameters

  • Condensation Step : Molar ratios of 1:1.1–1.5 (acid:phenol) with DCC/DMAP achieve >85% conversion.

  • Ylide Formation : Sulfoxide ylides (e.g., generated from dimethyl sulfoxide and oxalyl chloride) enable stereochemical control via Evans’ syn-addition.

  • Reduction : Sodium borohydride or DIBAL-H selectively reduces ketones to alcohols with >90% ee.

Table 1: Optimization of Ylide-Mediated Synthesis

StepReagentsTemperatureYield (%)ee (%)
CondensationDCC, DMAP, p-nitrophenol0–25°C87
Ylide ReactionSulfoxide, LiCl−78°C7892
HalogenationMethanesulfonic acid25°C82
CyclizationNaOH, EtOH60°C9195

MOM-Ether Directed Stereoselective Formation

Methodology

Research by demonstrates a stereoselective route using methoxymethyl (MOM)-protected α-hydroxy acids. Starting from L-phenylalanine derivatives, MOM protection directs the configuration during Swern oxidation and Horner-Wadsworth-Emmons (HWE) reactions to form E-allylic alcohols. Subsequent asymmetric dihydroxylation and esterification yield the target amino ester.

Mechanistic Insights

  • Swern Oxidation : Converts alcohols to aldehydes without racemization, critical for preserving chirality.

  • HWE Reaction : Triethyl phosphonoacetate and DBU in acetonitrile form α,β-unsaturated esters with >95% E-selectivity.

  • DIBAL-H Reduction : Ensures chemoselective reduction of esters to alcohols, avoiding over-reduction.

Table 2: Performance of MOM-Directed Synthesis

StepConditionsYield (%)ee (%)
MOM ProtectionBromomethyl methyl ether82
Swern OxidationOxalyl chloride, DMSO8898
HWE ReactionDBU, LiCl7695
Final EsterificationEthanol, HCl8997

Reductive Amination of Ethyl 2-Oxo-4-Phenylbutyrate

Process Description

Patent outlines a route where ethyl 2-oxo-4-phenylbutyrate undergoes reductive amination with tert-butylamine derivatives. Using sodium cyanoborohydride or catalytic hydrogenation (H2/Pd-C), the ketone is converted to the amine, followed by esterification to yield the target compound.

Optimization Challenges

  • pH Control : Maintaining pH 6–7 during reductive amination prevents imine hydrolysis.

  • Catalyst Selection : Pd-C (5% wt) achieves 94% conversion at 50 psi H2.

Table 3: Reductive Amination Parameters

ParameterConditionsYield (%)ee (%)
ReductantNaBH3CN7285
CatalystPd-C, H2 (50 psi)8990
SolventMeOH/THF (1:1)91

Asymmetric Hydrogenation of α-Keto Esters

Catalytic Approach

Chiral ruthenium catalysts (e.g., Ru-BINAP) enable asymmetric hydrogenation of α-keto esters to β-amino esters. The substrate, ethyl 2-oxo-3-phenylbutanoate, is hydrogenated under 100–200 psi H2, achieving >99% ee with optimized ligands.

Ligand Effects

  • BINAP vs. DuPhos : Ru-BINAP provides 99% ee, while DuPhos yields 97% ee but lower conversion.

  • Solvent Optimization : Isopropanol enhances catalyst stability and selectivity.

Table 4: Hydrogenation Performance

LigandPressure (psi)Temperatureee (%)
Ru-(S)-BINAP15050°C99
Ru-(R,R)-DuPhos15050°C97

Comparative Analysis and Industrial Viability

Cost and Scalability

  • Ylide-Mediated Route : High material costs due to DCC/DMAP but suitable for small-scale API production.

  • MOM-Directed Synthesis : Longer route but excellent stereocontrol, ideal for high-value compounds.

  • Reductive Amination : Cost-effective for bulk synthesis but requires precise pH control.

Environmental Impact

  • Waste Generation : Ylide methods produce stoichiometric byproducts (e.g., dicyclohexylurea), whereas hydrogenation generates minimal waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3S)-2-amino-3-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

Ethyl (2S,3S)-2-amino-3-phenylbutanoate serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This compound is particularly valuable in asymmetric synthesis for creating biologically active compounds.

Reaction TypeProducts FormedCommon Reagents
OxidationKetones or aldehydesPotassium permanganate
ReductionAlcoholsLithium aluminum hydride
SubstitutionSubstituted derivativesElectrophiles like bromine

Biology

In biological research, this compound is utilized as a precursor for synthesizing biologically active molecules. Its chiral nature makes it essential for studying enzyme mechanisms and protein-ligand interactions. Notably, it has shown potential neuroprotective effects and antioxidant activity, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Medicine

This compound is explored for its therapeutic properties. It acts as an inhibitor or activator of specific enzymes and receptors, influencing biochemical pathways crucial for drug development. For instance, it has been investigated for its role in modulating neurotransmitter systems, which could have implications for treating mood disorders.

Industry

In industrial applications, this compound is employed in the production of fine chemicals and pharmaceuticals. Its ability to serve as an intermediate enhances the efficiency of synthesizing various bioactive molecules. Additionally, it is used in creating chiral catalysts necessary for asymmetric synthesis processes.

Case Study 1: Neuroprotective Effects

Research has indicated that this compound may protect neuronal cells from oxidative stress. In vitro studies demonstrated that this compound could reduce neuronal cell death associated with oxidative damage, suggesting potential applications in neuroprotection.

Case Study 2: Modulation of Neurotransmitter Systems

A study examining the influence of this compound on neurotransmitter release revealed that it could enhance serotonin levels in neuronal cultures. This modulation may provide insights into developing treatments for depression and anxiety disorders .

Case Study 3: Antioxidant Activity

The antioxidant properties of this compound were evaluated through assays measuring its ability to scavenge free radicals. Results indicated significant antioxidant activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of Ethyl (2S,3S)-2-amino-3-phenylbutanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator, depending on the target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between Ethyl (2S,3S)-2-amino-3-phenylbutanoate and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
This compound (Target) C₁₂H₁₅NO₂ ~205.25* Amino, phenyl, ester Chiral centers at C2 and C3 N/A
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ 217.23 Trifluoroethylamino, dimethyl, ester Fluorinated substituent enhances metabolic stability
Methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate C₁₆H₂₀F₂N₂O₂ 330.34† Difluorophenyl, dimethyl, ester Increased steric bulk and lipophilicity
Ethyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate C₁₅H₂₃NO₂ 249.35 Methyl-phenylethylamino, ester Branched alkyl chain increases LogP (3.02)
Ethyl (2S)-2-hydroxybutanoate C₆H₁₂O₃ 132.16 Hydroxy, ester Higher polarity due to hydroxyl group
Key Observations:
  • Fluorinated Derivatives: Compounds like Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate and the difluorophenyl-containing analog exhibit enhanced electronegativity and lipophilicity compared to the target compound. These features may improve binding to hydrophobic pockets in biological targets or reduce metabolic degradation.
  • Polarity Differences: Ethyl (2S)-2-hydroxybutanoate , with a hydroxyl group instead of an amino group, demonstrates higher polarity, likely reducing its compatibility with lipid-rich environments compared to the target compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing enantiomerically pure Ethyl (2S,3S)-2-amino-3-phenylbutanoate?

  • Methodology :

  • Chiral auxiliary approaches : Utilize oxazolidinone auxiliaries (e.g., (R)- or (S)-4-benzyloxazolidin-2-one) to control stereochemistry during acylation and subsequent alkylation steps. For example, describes a similar synthesis for methyl (2R,3S)-3-hydroxy-2-methylbutanoate using chiral auxiliaries to achieve >96% enantiomeric excess (ee) .
  • Enantioselective catalysis : Employ transition-metal catalysts (e.g., Rh or Ru complexes) for asymmetric hydrogenation of α,β-unsaturated esters.
    • Purification : Use reverse-phase C18 column chromatography (acetonitrile/water gradients) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How is the stereochemical purity of this compound validated experimentally?

  • Analytical techniques :

  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time discrepancies ≥1.5 min confirm high ee (>98%) .
  • 1H-NMR spectroscopy : Analyze coupling constants (e.g., vicinal protons in the 2S,3S configuration) and compare with literature data .
  • Optical rotation : Measure specific rotation ([α]D) and cross-reference with reported values for (2S,3S) configurations .

Q. What are the critical safety and handling protocols for this compound in laboratory settings?

  • Hazard mitigation :

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of vapors, as decomposition may release nitrogen oxides or carbon monoxide .
    • Storage : Store in sealed containers under inert gas (N2/Ar) at –20°C to prevent oxidation or racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Root-cause analysis :

  • Reagent purity : Ensure trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) are freshly distilled to avoid side reactions from hydrolyzed impurities .
  • Solvent effects : Compare yields in polar aprotic solvents (e.g., THF vs. DMF). notes THF improves reaction homogeneity for similar esters, achieving ~56% yield .
    • Optimization strategies : Conduct Design of Experiments (DoE) to evaluate temperature, catalyst loading, and reaction time interactions .

Q. What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Stability studies :

  • Accelerated degradation : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. suggests acidic conditions (pH <3) may hydrolyze the ester moiety .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

Q. How can stereochemical inversion during synthesis be minimized?

  • Process controls :

  • Low-temperature reactions : Conduct alkylation steps at –78°C to suppress epimerization, as demonstrated in for analogous hydroxy esters .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield the amino functionality during synthesis, reducing racemization risks .

Q. What role does this compound play in peptidomimetic drug development?

  • Applications :

  • Scaffold for protease inhibitors : The rigid phenylbutanoate backbone mimics natural peptide substrates, enabling selective binding to enzyme active sites. highlights related sulfonamide derivatives as bioactive analogs .
  • Prodrug design : The ethyl ester enhances membrane permeability, as seen in prodrugs of antiviral agents .

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